2-Ethylpentanoic acid

説明

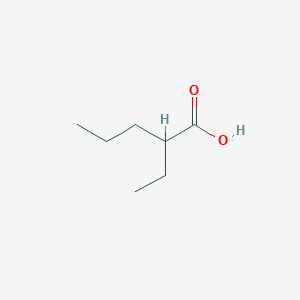

Structure

3D Structure

特性

IUPAC Name |

2-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-5-6(4-2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZMYXGARXYAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875701 | |

| Record name | 2-ETHYLPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20225-24-5 | |

| Record name | 2-Ethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20225-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2-propylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020225245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLPENTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC688J0RH8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylpentanoic acid, a branched-chain carboxylic acid of interest in various scientific domains. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological significance through its relationship with the well-known drug, valproic acid.

Core Data Summary

The fundamental properties of this compound (CAS No. 20225-24-5) are summarized below. These values are essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Reference |

| CAS Number | 20225-24-5 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Ethylvaleric acid, α-Ethylvaleric acid, 3-Hexanecarboxylic acid | [1][2] |

| InChI Key | BAZMYXGARXYAEQ-UHFFFAOYSA-N | [3] |

| SMILES | CCCC(CC)C(=O)O | [3] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical Form | Clear, colorless oil/liquid | [4] |

| Boiling Point | 209-213 °C | [4][5] |

| Melting Point | Not available | [5] |

| Density | ~0.911 - 0.935 g/cm³ at 25-27 °C | [4] |

| pKa | 4.71 at 20 °C | [4] |

| Refractive Index | ~1.4214 at 25 °C | [4] |

| Water Solubility | Limited/Slightly soluble (Estimated similar to 2-ethylhexanoic acid at ~1.4-2.0 g/L) | [6] |

| Organic Solvent Solubility | Soluble in methanol, chloroform, ethyl acetate, and other organic solvents | [1][4] |

Table 3: Safety and Hazard Information

| Hazard Statement | GHS Classification |

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

Note: This is not an exhaustive list of all safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Biological Significance and Signaling Pathways

This compound is recognized as a metabolite and a close structural analog of valproic acid (2-propylpentanoic acid), a widely used anticonvulsant and mood stabilizer.[4] The mechanism of action of valproic acid is multifaceted and not entirely elucidated, but it is known to impact several key signaling pathways, which are likely to be similarly affected by this compound.

Modulation of GABAergic Neurotransmission

Valproic acid is known to enhance the effects of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This is achieved by increasing GABA synthesis and release, and inhibiting its metabolic degradation.

Caption: Modulation of GABAergic neurotransmission by inhibiting GABA degradation.

Inhibition of Voltage-Gated Ion Channels

Another key mechanism is the blockade of voltage-gated sodium and calcium channels. This action reduces the repetitive firing of neurons, a hallmark of epileptic seizures.

Caption: Inhibition of voltage-gated sodium and calcium channels.

Modulation of Intracellular Signaling Cascades

Valproic acid also influences intracellular signaling pathways, such as the Wnt/β-catenin and the extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell fate, proliferation, and differentiation. This is often linked to its activity as a histone deacetylase (HDAC) inhibitor.

Caption: Modulation of the ERK and Wnt/β-catenin signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and may require optimization for specific laboratory conditions.

Protocol 1: Synthesis via Malonic Ester Synthesis

This protocol outlines the preparation of this compound starting from diethyl malonate. The process involves a double alkylation followed by hydrolysis and decarboxylation.

Workflow for Synthesis

Caption: Workflow for the malonic ester synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol (EtOH)

-

Propyl bromide

-

Ethyl bromide

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

First Alkylation: a. In a dry round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen). b. Add diethyl malonate dropwise to the stirred solution. c. After the addition is complete, add propyl bromide dropwise and reflux the mixture for 2-3 hours. d. Cool the reaction mixture, and remove the ethanol under reduced pressure.

-

Second Alkylation: a. To the residue from the previous step, add a fresh solution of sodium ethoxide in absolute ethanol. b. Add ethyl bromide dropwise and reflux the mixture for another 2-3 hours. c. Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Hydrolysis and Decarboxylation: a. To the resulting diethyl ethylpropylmalonate, add an aqueous solution of sulfuric acid. b. Heat the mixture to reflux and continue heating until the evolution of CO₂ ceases (typically 10-15 hours). This step hydrolyzes the ester and decarboxylates the resulting malonic acid derivative.

-

Work-up and Purification: a. Cool the reaction mixture and transfer it to a separatory funnel. b. Extract the product with diethyl ether (3x). c. Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted acidic starting materials, then with water, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound. Further purification can be achieved by vacuum distillation.

Protocol 2: Purification by Column Chromatography

For high-purity requirements, the crude product can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

-

Glass column, flasks, TLC plates, UV lamp.

Procedure:

-

Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point. The ideal system should give the product an Rf value of approximately 0.3.

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.

-

Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The carboxylic acid group often requires derivatization to improve its volatility and chromatographic behavior.

Materials:

-

Purified this compound sample

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or Pentafluorobenzyl bromide - PFBBr)

-

Appropriate organic solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard (e.g., an isotopically labeled analog or a homologous carboxylic acid)

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms or similar).

Procedure:

-

Sample Preparation and Derivatization: a. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of solvent. b. Add the internal standard. c. Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60-70 °C for 30 minutes) to form the trimethylsilyl (TMS) ester.

-

GC-MS Analysis: a. Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC injector port, typically held at a high temperature (e.g., 250 °C) in splitless mode. b. Separation: Use a temperature program for the GC oven to separate the components. A typical program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. c. Detection: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conceptual Drug Discovery Workflow

The development of analogs of existing drugs is a common strategy in drug discovery. The following diagram illustrates a conceptual workflow for the investigation of this compound as a potential therapeutic agent, leveraging its relationship to valproic acid.

Caption: A conceptual workflow for the discovery and development of this compound.

References

- 1. This compound CAS#: 20225-24-5 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H14O2 | CID 30020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 20225-24-5 [chemicalbook.com]

- 5. This compound | CAS#:20225-24-5 | Chemsrc [chemsrc.com]

- 6. 2-Ethylhexanoic Acid | C8H16O2 | CID 8697 - PubChem [pubchem.ncbi.nlm.nih.gov]

What are the physical and chemical properties of 2-Ethylpentanoic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentanoic acid (CAS No: 20225-24-5), a branched-chain carboxylic acid, is a molecule of significant interest in the fields of pharmacology and organic synthesis. Structurally, it is an analog and a known metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and biological pathways are visualized using diagrams.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in research and development. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Pungent | [4] |

| Boiling Point | 209.2 °C to 213 °C at 760 mmHg | [5] |

| Density | 0.911 g/cm³ to 0.935 g/cm³ | [5] |

| Refractive Index | 1.4214 to 1.431 | [5] |

| Flash Point | 102.8 °C | [5] |

| Vapor Pressure | 0.082 mmHg at 25°C | [5] |

Acidity and Solubility Properties

| Property | Value | Source(s) |

| pKa | 4.71 at 20°C | [5] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as chloroform, ethyl acetate, and methanol. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.89730 | [5] |

Spectral Data

| Spectral Data Type | Key Features | Source(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the ethyl and pentanoic acid moieties. | [6] |

| ¹³C NMR | Spectra available for structural elucidation. | |

| Mass Spectrometry | Data available for molecular weight confirmation and fragmentation analysis. |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis and key analytical characterizations of this compound.

Synthesis of this compound via Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[7][8][9]

Principle: This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The α-hydrogens of diethyl malonate are acidic and can be removed by a strong base to form a nucleophilic enolate, which then undergoes an Sₙ2 reaction with an alkyl halide.[10]

Reactants:

-

Diethyl malonate

-

Sodium ethoxide (or another suitable strong base)

-

Ethyl bromide

-

Propyl bromide

-

Hydrochloric acid (or another strong acid for hydrolysis)

-

Sodium hydroxide (for saponification)

Procedure:

-

First Alkylation: Diethyl malonate is treated with sodium ethoxide in ethanol to form the corresponding enolate. To this solution, ethyl bromide is added, leading to the formation of diethyl ethylmalonate.

-

Second Alkylation: The resulting diethyl ethylmalonate is then treated with another equivalent of sodium ethoxide to form a new enolate. Propyl bromide is subsequently added to yield diethyl ethylpropylmalonate.

-

Hydrolysis and Decarboxylation: The dialkylated ester is then subjected to acidic hydrolysis (e.g., by refluxing with aqueous HCl) or saponification with a strong base (e.g., NaOH) followed by acidification. This process hydrolyzes the ester groups to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield this compound.[7][10]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Potentiometric titration is a highly accurate method for its determination.[7][11][12]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the titration curve.

Apparatus and Reagents:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

This compound solution of known concentration (e.g., 1 mM)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Potassium chloride solution (e.g., 0.15 M) to maintain constant ionic strength

-

Standard pH buffers for calibration (pH 4, 7, and 10)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Prepare a solution of this compound in water. To ensure complete dissolution and a stable ionic strength, a co-solvent and a salt like KCl can be added.[11][12] The solution should be purged with nitrogen to remove dissolved carbon dioxide.

-

Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding the titrant in small increments.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, information about the molecular structure can be obtained.

Sample Preparation:

-

Amount of Substance: For a ¹H NMR spectrum, 5-25 mg of this compound is typically required. For a ¹³C NMR spectrum, a larger amount of 50-100 mg is generally needed.[13]

-

Solvent: The sample should be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid solvent signals in the ¹H NMR spectrum.[13]

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0 ppm).

-

Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.

Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

Biological Activity and Signaling Pathways

This compound is a structural analog of valproic acid, a drug with a complex and multifaceted mechanism of action.[5][6][11] The biological effects of this compound are understood to be similar to those of valproic acid, primarily impacting neuronal excitability through the modulation of GABAergic neurotransmission and ion channels.[14][15][16]

The primary mechanism of action of valproic acid and its analogs involves the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[5][11][17] This is achieved through several interconnected pathways:

-

Inhibition of GABA Transaminase: Valproic acid inhibits GABA transaminase, the enzyme responsible for the degradation of GABA. This leads to an increase in the concentration of GABA in the synaptic cleft.[5][6][17]

-

Stimulation of GABA Synthesis: There is evidence to suggest that valproic acid can also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.[11]

-

Modulation of Ion Channels: Valproic acid has been shown to block voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and prevents the rapid firing of neurons associated with seizures.[5][11][14]

-

Inhibition of Histone Deacetylases (HDACs): Valproic acid is also a known inhibitor of HDACs. This epigenetic mechanism can alter gene expression and is thought to contribute to its mood-stabilizing effects.[5][6][15]

Conclusion

This compound is a valuable compound for scientific investigation, particularly due to its relationship with valproic acid. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. The elucidation of its biological activity through the lens of valproic acid's known mechanisms of action opens avenues for further research into its potential therapeutic applications and for the development of novel anticonvulsant and mood-stabilizing agents with improved efficacy and safety profiles.

References

- 1. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of action of valproate in neuropsychiatric disorders: can we see the forest for the trees? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 8. homework.study.com [homework.study.com]

- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. droracle.ai [droracle.ai]

- 12. journals.asm.org [journals.asm.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 15. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. droracle.ai [droracle.ai]

- 17. What is the mechanism of Sodium Valproate? [synapse.patsnap.com]

An In-depth Technical Guide to 2-Ethylpentanoic Acid: Structure, Isomers, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylpentanoic acid, a branched-chain carboxylic acid, and its isomers. The document details its structural formula, physicochemical properties, synthesis protocols, and analytical characterization methods. Furthermore, it explores the biological activities and potential signaling pathways associated with this class of molecules, offering valuable insights for professionals in research and drug development.

Structural Formula and Isomers of this compound

This compound is a carboxylic acid with the chemical formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] Its structure features a five-carbon pentanoic acid backbone with an ethyl group attached to the second carbon atom.

dot```dot graph 2_Ethylpentanoic_Acid { layout=neato; node [shape=plaintext]; C1 [label="C", pos="0,0!"]; O11 [label="O", pos="-0.5,-0.866!"]; O12 [label="OH", pos="0.5,-0.866!"]; C2 [label="C", pos="1,0!"]; H2 [label="H", pos="1.5,0.866!"]; C3 [label="C", pos="2,0!"]; H31 [label="H", pos="2.5,-0.866!"]; H32 [label="H", pos="2.5,0.866!"]; C4 [label="C", pos="3,0!"]; H41 [label="H", pos="3.5,-0.866!"]; H42 [label="H", pos="3.5,0.866!"]; C5 [label="C", pos="4,0!"]; H51 [label="H", pos="4.5,-0.866!"]; H52 [label="H", pos="4.5,0.866!"]; H53 [label="H", pos="5,0!"]; C2_ethyl [label="C", pos="1,-1.732!"]; H2_ethyl1 [label="H", pos="0.5,-2.598!"]; H2_ethyl2 [label="H", pos="1.5,-2.598!"]; C2_ethyl2 [label="C", pos="1,-3.464!"]; H2_ethyl3 [label="H", pos="0.5,-4.33!"]; H2_ethyl4 [label="H", pos="1.5,-4.33!"]; H2_ethyl5 [label="H", pos="0,-3.464!"];

C1 -- O11 [style=double]; C1 -- O12; C1 -- C2; C2 -- H2; C2 -- C3; C3 -- H31; C3 -- H32; C3 -- C4; C4 -- H41; C4 -- H42; C4 -- C5; C5 -- H51; C5 -- H52; C5 -- H53; C2 -- C2_ethyl; C2_ethyl -- H2_ethyl1; C2_ethyl -- H2_ethyl2; C2_ethyl -- C2_ethyl2; C2_ethyl2 -- H2_ethyl3; C2_ethyl2 -- H2_ethyl4; C2_ethyl2 -- H2_ethyl5; }``` Caption: Structural formula of this compound.

The molecular formula C₇H₁₄O₂ encompasses a variety of structural isomers, primarily other branched-chain heptanoic acids. These isomers differ in the branching of the carbon chain and the position of the carboxyl group. A selection of these isomers is presented below.

dot

References

Synthesis of 2-Ethylpentanoic Acid via the Malonic Ester Route: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-ethylpentanoic acid, a valuable carboxylic acid intermediate, utilizing the robust and versatile malonic ester synthesis pathway. This document details the underlying chemical principles, a step-by-step experimental protocol, and key quantitative data to support research and development activities.

Introduction

The malonic ester synthesis is a classic and highly effective method for the preparation of substituted carboxylic acids. The strategy involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation. The α-protons of diethyl malonate are particularly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating the formation of a stable enolate. This enolate acts as a potent nucleophile, readily undergoing S\textsubscript{N}2 reactions with alkyl halides. For the synthesis of this compound, a sequential dialkylation is required, introducing both an ethyl and a propyl group to the α-carbon of the malonic ester.

Reaction Mechanism and Pathway

The synthesis of this compound via the malonic ester route proceeds through a well-defined, multi-step sequence:

-

Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the α-carbon and form a resonance-stabilized enolate. The use of sodium ethoxide is crucial to prevent transesterification side reactions.[1][2][3]

-

First Alkylation: The enolate nucleophilically attacks an ethyl halide (e.g., ethyl bromide), forming diethyl ethylmalonate.

-

Second Enolate Formation and Alkylation: The remaining acidic α-proton on diethyl ethylmalonate is removed by another equivalent of sodium ethoxide, and the resulting enolate is subsequently alkylated with a propyl halide (e.g., 1-bromopropane) to yield diethyl ethylpropylmalonate.

-

Saponification (Hydrolysis): The diethyl ethylpropylmalonate is hydrolyzed, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide, to convert the ester groups into carboxylate salts.[4]

-

Acidification and Decarboxylation: Acidification of the reaction mixture protonates the carboxylate groups, forming ethylpropylmalonic acid. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation to yield the final product, this compound, with the loss of carbon dioxide.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of this compound, based on established malonic ester synthesis protocols.

| Parameter | Value | Notes |

| Reactants | ||

| Diethyl Malonate | 1.0 mol | Starting ester |

| Sodium Ethoxide | 2.1 mol | Base for deprotonation |

| Ethyl Bromide | 1.05 mol | First alkylating agent |

| 1-Bromopropane | 1.05 mol | Second alkylating agent |

| Sodium Hydroxide | > 2.0 mol | For saponification |

| Hydrochloric Acid (conc.) | As needed | For acidification |

| Reaction Conditions | ||

| Solvent | Anhydrous Ethanol | For alkylation steps |

| Alkylation Temperature | Reflux | |

| Saponification Temperature | Reflux | |

| Decarboxylation Temperature | 100-150 °C | |

| Yields | ||

| Diethyl Ethylpropylmalonate | 70-80% | Intermediate yield |

| This compound | 60-70% | Overall yield from diethyl malonate |

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl bromide

-

1-Bromopropane

-

Sodium hydroxide

-

Concentrated hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Preparation of Diethyl Ethylpropylmalonate

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.1 mol) to anhydrous ethanol.

-

Once the sodium has completely reacted, add diethyl malonate (1.0 mol) dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, add ethyl bromide (1.05 mol) dropwise. The reaction mixture is then heated to reflux for 2-3 hours until the mixture is neutral to moist litmus paper.

-

To the cooled reaction mixture, add a second equivalent of sodium ethoxide solution, followed by the dropwise addition of 1-bromopropane (1.05 mol).

-

Heat the mixture to reflux for an additional 3-4 hours to complete the second alkylation.

-

Cool the reaction mixture and filter to remove the precipitated sodium bromide. The ethanol is then removed from the filtrate by distillation.

-

The residue is washed with water, and the organic layer containing diethyl ethylpropylmalonate is separated and dried over anhydrous magnesium sulfate. The product can be purified by vacuum distillation.

Step 2: Saponification, Acidification, and Decarboxylation

-

The crude diethyl ethylpropylmalonate is added to an aqueous solution of sodium hydroxide (>2.0 mol).

-

The mixture is heated to reflux for 4-6 hours to ensure complete hydrolysis of the ester groups.

-

After cooling, the reaction mixture is carefully acidified with concentrated hydrochloric acid until the solution is strongly acidic.

-

The acidified mixture is then heated to 100-150 °C. Vigorous evolution of carbon dioxide will be observed. Heating is continued until the gas evolution ceases.

-

The resulting organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.

-

The final product, this compound, is purified by fractional distillation.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow of the malonic ester synthesis of this compound.

Diagram 2: Chemical Pathway for the Synthesis of this compound

Caption: Reaction pathway for this compound synthesis.

References

Spectroscopic Analysis of 2-Ethylpentanoic Acid: A Technical Guide

Introduction

2-Ethylpentanoic acid (CAS No: 20225-24-5) is a branched-chain carboxylic acid. Understanding its molecular structure is crucial for its application in various fields, including as a building block in chemical synthesis and for its potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of this compound. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, along with detailed experimental protocols for data acquisition, catering to researchers, scientists, and professionals in drug development.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

Due to the limited availability of public experimental peak lists, the following table is based on predicted chemical shifts and general principles for a compound with the structure of this compound. The spectrum is typically run in a deuterated solvent such as CDCl₃.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~2.2-2.4 | Multiplet | 1H | -CH(CH₂CH₃)- |

| ~1.4-1.7 | Multiplet | 4H | -CH₂CH₂CH₃ & -CH(CH₂CH₃)- |

| ~0.9 | Triplet | 6H | -CH₂CH₃ & -CH₂CH₂CH₃ |

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Similar to the proton NMR data, the carbon-13 NMR data is presented based on predicted values.

| Chemical Shift (ppm) | Carbon Atom |

| ~180-185 | -COOH |

| ~45-50 | -CH(CH₂CH₃)- |

| ~25-30 | -CH₂CH₂CH₃ |

| ~20-25 | -CH(CH₂CH₃)- |

| ~10-15 | -CH₂CH₃ |

| ~10-15 | -CH₂CH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for a carboxylic acid.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2960-2850 | Strong | C-H stretch (Alkyl) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1465 | Medium | C-H bend (Alkyl) |

| ~1280 | Medium | C-O stretch (Carboxylic Acid) |

| ~920 | Broad, Medium | O-H bend (Carboxylic Acid) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented below is from an electron ionization (EI) mass spectrum.

| m/z | Relative Intensity (%) | Possible Fragment |

| 130 | ~5 | [M]⁺ (Molecular Ion) |

| 113 | ~15 | [M - OH]⁺ |

| 101 | ~30 | [M - C₂H₅]⁺ |

| 87 | ~100 | [M - C₃H₇]⁺ or [M - COOH]⁺ |

| 73 | ~85 | [C₄H₉O]⁺ |

| 57 | ~70 | [C₄H₉]⁺ |

| 45 | ~40 | [COOH]⁺ |

| 29 | ~50 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (0 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and dry with a soft, lint-free tissue if necessary.

-

Place a small drop of neat this compound directly onto the surface of the ATR crystal, ensuring the crystal is fully covered.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure good contact between the liquid sample and the ATR crystal.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate these absorption bands with specific functional groups and bond vibrations within the molecule using correlation tables.

-

Mass Spectrometry (Electron Ionization)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample to a final concentration suitable for the instrument, typically in the low µg/mL to ng/mL range.

-

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation, although direct injection is also possible.

-

For GC-MS, select an appropriate GC column (e.g., a non-polar or medium-polarity column).

-

Set the GC oven temperature program to ensure good separation and peak shape.

-

Set the ion source temperature and electron energy (typically 70 eV for EI).

-

-

Data Acquisition:

-

Inject the sample into the GC. The compound will be vaporized and carried through the column by an inert gas.

-

As the this compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.

-

Propose structures for the fragment ions to confirm the molecular structure of this compound.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Solubility of 2-Ethylpentanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-ethylpentanoic acid in various organic solvents. While quantitative solubility data for this specific compound is limited in publicly available literature, this document compiles existing qualitative information and provides a detailed experimental protocol for determining solubility, a critical parameter in research and drug development.

Solubility Profile of this compound

This compound (CAS No: 20225-24-5), a branched-chain carboxylic acid, is generally soluble in organic solvents but has limited solubility in water due to its hydrophobic alkyl chain.[1] The polar carboxylic acid group allows for interactions with polar solvents, while the nonpolar carbon chain favors solubility in nonpolar solvents.

The following table summarizes the available qualitative solubility data for this compound and provides a general overview of the solubility of carboxylic acids in different classes of organic solvents.

| Solvent Class | Specific Solvent | Reported Solubility of this compound | General Solubility of Carboxylic Acids |

| Alcohols | Methanol | Slightly Soluble[2][3][4] | Generally soluble[5][6][7] |

| Ethanol | No specific data found | Generally soluble[6][7] | |

| Esters | Ethyl Acetate | Slightly Soluble[2][3][4] | Generally soluble |

| Chlorinated Solvents | Chloroform | Slightly Soluble[2][3][4] | Generally soluble |

| Dichloromethane | No specific data found | Generally soluble | |

| Ketones | Acetone | No specific data found | Generally soluble |

| Aromatic Hydrocarbons | Toluene | No specific data found | Generally soluble[6][7] |

| Aliphatic Hydrocarbons | Heptane | No specific data found | Sparingly soluble to insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a solvent.[8] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a clean, dry glass vial. The presence of undissolved solute is essential to ensure that equilibrium is reached.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been established.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the undissolved solute to settle by letting the vial stand undisturbed in the temperature-controlled environment for several hours.

-

Alternatively, centrifuge the vial at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions using a calibrated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result represents the solubility of this compound in the specific solvent at the given temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

- 1. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 2. enamine.net [enamine.net]

- 3. This compound CAS#: 20225-24-5 [m.chemicalbook.com]

- 4. Buy Pentanoic acid, 2-ethyl-2-propyl- (EVT-14681095) | 62179-62-8 [evitachem.com]

- 5. medical.mu.edu.iq [medical.mu.edu.iq]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Valproic Acid Metabolism: A Technical Guide to the Formation and Quantification of its Major Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA), chemically known as 2-propylpentanoic acid, is a widely prescribed anticonvulsant and mood-stabilizing drug. Its therapeutic efficacy is well-established; however, its complex metabolism and potential for drug-drug interactions and toxicity necessitate a thorough understanding of its biotransformation. This technical guide provides an in-depth exploration of the metabolic pathways of VPA, focusing on its major metabolites.

It is important to address a common point of confusion regarding VPA metabolism. The compound 2-ethylpentanoic acid is not a metabolite of valproic acid . Valproic acid itself is 2-propylpentanoic acid. This compound is a different chemical entity, though it is sometimes used as an analog in research. This guide will focus on the scientifically validated and clinically relevant metabolites of VPA.

The metabolism of VPA is extensive, with less than 3% of the parent drug excreted unchanged in the urine. The primary routes of biotransformation are glucuronidation, beta-oxidation in the mitochondria, and cytochrome P450 (CYP)-mediated oxidation. These pathways lead to the formation of numerous metabolites, with the most significant being valproate-glucuronide, 2-ene-VPA (2-propyl-2-pentenoic acid), and 4-ene-VPA (2-propyl-4-pentenoic acid). The formation of certain metabolites, particularly 4-ene-VPA, has been associated with the hepatotoxicity sometimes observed with VPA therapy.

This guide will detail the metabolic pathways, provide quantitative data on metabolite concentrations, and present detailed experimental protocols for their analysis, aiming to serve as a valuable resource for professionals in the field of drug metabolism and development.

Metabolic Pathways of Valproic Acid

The biotransformation of valproic acid is a complex process involving three main pathways that account for the metabolism of approximately 97% of the administered dose.

-

Glucuronidation: This is the most prominent metabolic pathway for VPA, accounting for approximately 30-50% of the dose.[1][2] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, and UGT2B7, leading to the formation of valproate-1-O-β-glucuronide (VPA-G).[2] This water-soluble conjugate is then readily excreted in the urine.[3][4]

-

Beta-Oxidation: Occurring within the mitochondria, this pathway is responsible for the metabolism of over 40% of the VPA dose and mirrors the catabolism of endogenous fatty acids.[1][5] This pathway generates several key metabolites, including 2-ene-VPA, 3-OH-VPA, and 3-keto-VPA.

-

Cytochrome P450 (CYP) Mediated Oxidation: This is considered a minor pathway, accounting for approximately 10% of VPA metabolism.[1] However, it is of significant clinical interest as it produces potentially reactive metabolites. The primary CYP enzymes involved are CYP2C9, CYP2A6, and to a lesser extent, CYP2B6.[2] This pathway leads to the formation of various hydroxylated metabolites, such as 4-OH-VPA and 5-OH-VPA, as well as the unsaturated metabolite 4-ene-VPA.[6] The formation of 4-ene-VPA is of particular concern due to its association with hepatotoxicity.[7]

Below is a diagram illustrating the major metabolic pathways of valproic acid.

Quantitative Analysis of Valproic Acid and its Metabolites

The quantification of VPA and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The concentrations of these analytes can vary significantly depending on the dose, patient genetics, and co-administered medications.

Table 1: Urinary Excretion of Valproic Acid and its Metabolites in Epileptic Patients

| Metabolite | Amount Excreted in 24h Urine (mg, as VPA) | Percentage of Administered Dose (%) |

| Valproic Acid (VPA) | 1.8 - 13.2 | 0.2 - 0.5 |

| Valproate-Glucuronide (VPA-G) | 178 - 2158 | 20.5 - 88.7 |

| 3-keto-VPA | 125 - 320 | 5.8 - 18.7 |

| 3-OH-VPA | 8.6 - 18.7 | 0.6 - 1.0 |

| Data from a study of four epileptic patients on oral VPA therapy (1.0-2.8 g/day ).[3] |

Table 2: Percentage of Daily Dose Recovered in Urine of Epileptic Patients

| Metabolic Pathway | Mean Percentage of Dose Recovered (± SD) |

| Unchanged VPA | 1 ± 2 |

| Glucuronidation (as VPA-G) | 33 ± 14 |

| Beta-Oxidation Products | 15 ± 8 |

| Omega-Hydroxylation Products | 4 ± 2 |

| Omega-1-Hydroxylation Products | 2 ± 1 |

| Data from a study of 24 epileptic patients under steady-state conditions.[8] |

Table 3: Enzyme Kinetics of VPA Metabolism in Human Liver Microsomes

| Enzyme | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) |

| CYP2C9 | 4-ene-VPA | 550 | Value not specified |

| Inhibition constant (Ki) for carbamazepine epoxide hydrolysis.[9] |

Experimental Protocols for Metabolite Quantification

The accurate measurement of VPA and its metabolites requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for Metabolite Analysis

Detailed Protocol for GC-MS Analysis of VPA and its Metabolites in Plasma

This protocol is a composite of methodologies reported in the literature and should be optimized for specific laboratory conditions.

1. Sample Preparation:

- To 200 µL of plasma, add an internal standard (e.g., 2-ethyl-2-methylhexanoic acid).

- Acidify the sample with 1 M HCl to a pH of approximately 1-2.

- Perform liquid-liquid extraction with 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.

- Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

- To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Incubate the mixture at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Instrumental Analysis:

- Gas Chromatograph: Agilent 7890B GC System (or equivalent).

- Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

- Injector: Splitless mode, 250°C.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp 1: 10°C/min to 150°C.

- Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Mass Spectrometer: Agilent 5977A MSD (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes.

Detailed Protocol for HPLC-MS/MS Analysis of VPA and its Metabolites in Urine

This protocol is a composite of methodologies reported in the literature and should be optimized for specific laboratory conditions.

1. Sample Preparation:

- To 100 µL of urine, add an internal standard (e.g., d6-VPA).

- For VPA-Glucuronide: To hydrolyze the glucuronide conjugate, add 50 µL of β-glucuronidase solution (from Helix pomatia, in acetate buffer, pH 5.0) and incubate at 37°C for 2 hours.

- For all analytes: Perform solid-phase extraction (SPE) using an Oasis HLB cartridge (or equivalent).

- Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

- Load the pre-treated urine sample.

- Wash the cartridge with 1 mL of 5% methanol in water.

- Elute the analytes with 1 mL of methanol.

- Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Instrumental Analysis:

- Liquid Chromatograph: Waters ACQUITY UPLC System (or equivalent).

- Column: Zorbax SB-C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient Elution:

- 0-1 min: 10% B

- 1-5 min: Linear gradient to 90% B

- 5-6 min: Hold at 90% B

- 6-6.1 min: Return to 10% B

- 6.1-8 min: Re-equilibration at 10% B

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

- Mass Spectrometer: Sciex Triple Quad 5500 (or equivalent).

- Ionization Mode: Electrospray Ionization (ESI), negative mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- VPA: m/z 143.1 → 143.1

- 2-ene-VPA: m/z 141.1 → 97.1

- 4-ene-VPA: m/z 141.1 → 141.1

Conclusion

A comprehensive understanding of the metabolic fate of valproic acid is paramount for its safe and effective clinical use. This technical guide has provided a detailed overview of the major metabolic pathways, including glucuronidation, beta-oxidation, and CYP450-mediated oxidation, and has clarified that this compound is not a metabolite of VPA. The quantitative data presented in tabular format, along with the detailed experimental protocols for GC-MS and HPLC-MS/MS analysis, offer a practical resource for researchers, scientists, and drug development professionals. The provided Graphviz diagrams visually summarize the complex metabolic network and analytical workflows. By utilizing this information, professionals in the field can better design and interpret studies related to VPA's pharmacokinetics, pharmacodynamics, and toxicology, ultimately contributing to improved patient outcomes.

References

- 1. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Valproic acid elimination rate and urinary excretion of its glucuronide conjugate in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urinary metabolites of valproic acid in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valproate - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. jppres.com [jppres.com]

- 8. Urinary excretion of valproate and some metabolites in chronically treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of human liver microsomal epoxide hydrolase by valproate and valpromide: in vitro/in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Ethylpentanoic Acid: A Technical Guide

An In-depth Review for Researchers and Drug Development Professionals

Introduction: 2-Ethylpentanoic acid, more commonly known as Valproic Acid (VPA), is a branched-chain fatty acid that has been a cornerstone in the treatment of epilepsy, bipolar disorder, and migraine for several decades.[1][2][3] Beyond its established clinical applications, a growing body of preclinical and clinical evidence has illuminated its potential therapeutic effects in a broader range of diseases, including cancer and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive overview of the core mechanisms of action, summarizes key quantitative data from pertinent studies, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this multifaceted compound.

Core Mechanisms of Action

The therapeutic versatility of Valproic Acid stems from its ability to modulate multiple cellular targets and signaling pathways. Its mechanisms are complex and not yet fully elucidated, but several key actions have been identified:

-

Inhibition of Histone Deacetylases (HDACs): VPA is a well-established inhibitor of class I and IIa histone deacetylases.[6][7] By inhibiting HDACs, VPA promotes a more open chromatin structure, leading to the altered expression of a multitude of genes involved in cell cycle regulation, differentiation, and apoptosis.[8][9] This epigenetic modulation is central to its anti-cancer and neuroprotective effects.[4][10]

-

Modulation of GABAergic Neurotransmission: VPA increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.[11][12] This is achieved through the inhibition of GABA-degrading enzymes, such as GABA transaminase, and potentially by increasing GABA synthesis.[13][14] Enhanced GABAergic signaling contributes to its anticonvulsant and mood-stabilizing properties.

-

Blockade of Voltage-Gated Ion Channels: VPA has been shown to block voltage-gated sodium and T-type calcium channels.[12][13] This action reduces neuronal hyperexcitability and contributes to its efficacy in controlling seizures.

-

Modulation of Intracellular Signaling Pathways: VPA influences several key signaling cascades, including the Extracellular signal-regulated kinase (ERK) and the Wnt/β-catenin pathways.[15][16] These pathways are crucial for cell proliferation, differentiation, and survival, and their modulation by VPA is implicated in its neurogenic, neuroprotective, and anti-tumor activities.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Valproic Acid, providing a comparative overview of its efficacy and potency across different therapeutic areas.

Table 1: In Vitro Efficacy of Valproic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (mM) | Reference |

| TE9, TE10, TE11, TE14 | Esophageal Squamous Cell Carcinoma | 1.02 - 2.15 | [17] |

| Thoracic Cancer Cells | Thoracic Cancer | 4.0 - 8.0 | [2] |

| KPC3 | Pancreatic Cancer | 1.098 | [18] |

| BON-1 | Neuroendocrine Tumor | 1.12 | [19] |

| NCI-H727 | Neuroendocrine Tumor | 1.31 | [19] |

| GOT1 | Neuroendocrine Tumor | 1.36 | [19] |

| TFK-1 | Cholangiocarcinoma | ~2 (for >50% suppression at 72h) | [17] |

| QBC939, CCLP1 | Cholangiocarcinoma | ~8 (for 50% suppression at 120h) | [17] |

Table 2: In Vitro Inhibition of Histone Deacetylases (HDACs) by Valproic Acid

| HDAC Isoform/Source | IC50 Value (mM) | Reference |

| HDAC1 | Not specified, but inhibited | [13] |

| HDACs from HeLa cell nuclear extracts | Higher than for HDAC1 | [13] |

| HDAC5 | 2.8 | [20] |

| HDAC6 | 2.4 | [20] |

| HDAC7 | Not specified, but inhibited | [13] |

Table 3: Clinical Efficacy and Dosage of Valproic Acid in Bipolar Disorder (Acute Mania)

| Study Outcome | VPA Treatment Group | Placebo Group | Reference |

| Median decrease in Young Mania Rating Scale (YMRS) scores | 54% | 5.0% | [1][21] |

| Median improvement in Global Assessment Scale (GAS) scores | 20 points | 0 points | [1][21] |

| Response Rate (vs. Placebo) | RR = 1.42 (95% CI: 1.19 to 1.71) | - | [22] |

| Dosage Information | |||

| Starting Dose (Acute Mania) | 750 mg/day, increasing to 1,000 mg/day | - | [21] |

| Therapeutic Serum Levels | 45-125 µg/mL | - | [21][23] |

Table 4: Clinical Efficacy and Dosage of Valproic Acid in Epilepsy

| Study Outcome | Efficacy | Dosage/Serum Levels | Reference |

| Seizure Reduction | Good control associated with monotherapy, non-smoking, normal brain imaging, and absence of stress. | Therapeutic Range: 40-85 mg/L | [6] |

| Seizure Freedom (Absence and Myoclonic Seizures) | 100% of patients became seizure-free | Average daily dose: 19.6 mg/kg; Mean serum level: 81.4 µg/ml | [1] |

| Seizure Freedom (Generalized Tonic-Clonic Seizures) | 80% of patients became seizure-free | Average daily dose: 19.6 mg/kg; Mean serum level: 81.4 µg/ml | [1] |

| Dosage Information | |||

| Initial Dose (Complex Partial Seizures) | - | 10 to 15 mg/kg/day | [24] |

| Maximum Recommended Dosage | - | 60 mg/kg/day | [24] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Valproic Acid and representative experimental workflows used to assess its therapeutic effects.

Signaling Pathways

Caption: Overview of key signaling pathways modulated by Valproic Acid (VPA).

Experimental Workflows

Caption: Workflow for assessing the in vitro neuroprotective effects of VPA.

Caption: Workflow for evaluating the in vivo anti-cancer efficacy of VPA.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the therapeutic effects of Valproic Acid.

HDAC Activity Assay

Objective: To quantify the inhibitory effect of VPA on histone deacetylase activity.

Protocol Overview (based on commercially available kits): [2][9][25]

-

Preparation of Nuclear Extracts:

-

Culture cells (e.g., HeLa) to an appropriate density.

-

Harvest cells and isolate nuclei using a nuclear extraction kit.

-

Determine the protein concentration of the nuclear extract.

-

-

HDAC Assay:

-

To a 96-well plate, add HDAC assay buffer, the nuclear extract (as the source of HDACs), and varying concentrations of VPA or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Initiate the reaction by adding a fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each VPA concentration compared to the untreated control.

-

Determine the IC50 value of VPA for HDAC inhibition by plotting the percentage of inhibition against the log of the VPA concentration.

-

Cell Viability (MTT) Assay for Neuroprotection

Objective: To assess the ability of VPA to protect neuronal cells from a neurotoxic insult.

Protocol Overview (for SH-SY5Y cells): [6][20][26][27][28]

-

Cell Culture and Plating:

-

Culture SH-SY5Y human neuroblastoma cells in appropriate media.

-

Seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of VPA for 24 hours.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate or a specific concentration of rotenone) for another 24 hours. Include appropriate controls (untreated cells, cells with neurotoxin only, cells with VPA only).

-

-

MTT Assay:

-

Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubate the plate at 37°C for 4 hours to allow for the formation of formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Express the results as a percentage of viable cells compared to the untreated control. A higher absorbance value corresponds to greater cell viability.

-

Western Blot for Phospho-ERK (p-ERK) Activation

Objective: To determine if VPA treatment leads to the activation of the ERK signaling pathway by measuring the levels of phosphorylated ERK.

Protocol Overview: [19][29][30][31]

-

Cell Treatment and Lysis:

-

Culture cells (e.g., SH-SY5Y) and treat with VPA for the desired time points and concentrations.

-

Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody that recognizes total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Calculate the ratio of p-ERK to total ERK for each sample to determine the level of ERK activation.

-

In Vivo Xenograft Model for Anti-Cancer Efficacy

Objective: To evaluate the anti-tumor effect of VPA in a living organism.

Protocol Overview: [14][32][33][34][35]

-

Animal Model and Tumor Implantation:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Inject human cancer cells (e.g., from a breast or prostate cancer cell line) subcutaneously or orthotopically into the mice.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment:

-

Randomize the mice into different treatment groups (e.g., vehicle control, VPA alone, VPA in combination with another therapeutic).

-

Administer VPA to the mice, typically via intraperitoneal injection, at a predetermined dose and schedule (e.g., 300 mg/kg daily).[14]

-

-

Monitoring:

-

Measure the tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor the body weight and overall health of the mice throughout the study.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for various biomarkers, such as histone acetylation, apoptosis markers (e.g., cleaved caspase-3), and proliferation markers (e.g., Ki-67), using techniques like Western blotting or immunohistochemistry.

-

Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the anti-cancer efficacy of VPA.

-

Conclusion

This compound (Valproic Acid) is a remarkably versatile therapeutic agent with a complex and multifaceted mechanism of action. Its ability to inhibit HDACs, modulate GABAergic neurotransmission, block ion channels, and influence key signaling pathways underpins its established efficacy in epilepsy and bipolar disorder, and highlights its significant potential in oncology and neuroprotection. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this intriguing molecule. As our understanding of its molecular targets and pathways continues to grow, so too will the opportunities to develop novel therapeutic strategies based on the pleiotropic effects of Valproic Acid.

References

- 1. Valproate sodium in epilepsy. A clinical trial including monitoring of drug levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.bio-techne.com [resources.bio-techne.com]

- 3. Valproate - Wikipedia [en.wikipedia.org]

- 4. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. MTT assay [protocols.io]

- 7. Real‐Time Monitoring of the Antiseizure Drug Valproic Acid Using a Novel Point‐Of‐Care Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. psychopharmacology.uic.edu [psychopharmacology.uic.edu]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]

- 12. med.emory.edu [med.emory.edu]

- 13. An isocratic high performance liquid chromatography method for the determination of GABA and glutamate in discrete regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium Valproate Inhibits the Growth of Human Cholangiocarcinoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Valproic Acid Inhibits Proliferation and Reduces Invasiveness in Glioma Stem Cells Through Wnt/β Catenin Signalling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Changes in Wnt/β-Catenin Pathway During Regulated Growth in Rat Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved high-performance liquid chromatographic method for GABA and glutamate determination in regions of the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Valproate in the treatment of acute mania. A placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. reference.medscape.com [reference.medscape.com]

- 23. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. Acute Valproate Exposure Induces Mitochondrial Biogenesis and Autophagy with FOXO3a Modulation in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Integrated proteomics and metabolomics analyses reveal new insights into the antitumor effects of valproic acid plus simvastatin combination in a prostate cancer xenograft model associated with downmodulation of YAP/TAZ signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 34. Valproic acid potentiates the anticancer activity of capecitabine in vitro and in vivo in breast cancer models via induction of thymidine phosphorylase expression - PMC [pmc.ncbi.nlm.nih.gov]

- 35. In-Vivo Cancer Therapeutic Testing Services - Molecular Immunologic & Translational Sciences (MITS) Core [med.virginia.edu]

2-Ethylpentanoic Acid: A Branched-Chain Fatty Acid with Therapeutic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Ethylpentanoic acid is a branched-chain fatty acid (BCFA) that has garnered significant interest in the scientific community due to its structural similarity to valproic acid, a widely used anticonvulsant and mood stabilizer. As a member of the short-chain fatty acid family, this compound is implicated in a variety of cellular processes, including gene expression, cell cycle regulation, and metabolism. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this intriguing molecule.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 20225-24-5 | [1] |

| Boiling Point | 213 °C | [2] |

| Density | 0.911 g/cm³ (at 27 °C) | [2] |

| pKa | 4.71 (at 20 °C) | [2] |